(Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-4-(4-acetamidoanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12(17)18/h2-7H,1H3,(H,13,15)(H,14,16)(H,17,18)/b7-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZKIXNZGXLIKB-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid typically involves the reaction of 4-acetamidophenylamine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid serves as a valuable building block for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile reagent in synthetic chemistry.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Key Reagents |
|---|---|---|
| Oxidation | Forms oxo derivatives | Potassium permanganate |
| Reduction | Converts to reduced forms | Sodium borohydride |
| Substitution | Functional group replacement | Various nucleophiles |
Biology
Research has indicated that this compound may interact with biological macromolecules, making it a candidate for probing enzyme mechanisms. Studies have shown potential antimicrobial activity when utilized as a precursor in the synthesis of novel heterocyclic compounds .
Case Study: Antimicrobial Activity
A study demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial properties against various pathogens. This indicates its potential use in developing new antimicrobial agents.
Medical Applications
In medicinal chemistry, this compound is being investigated for its therapeutic properties. It may act as a lead compound for drug development targeting specific biological pathways.
Potential Therapeutic Uses:
- Anti-inflammatory Agents: Its structural similarity to known anti-inflammatory drugs suggests it may exhibit similar effects.
- Antitumor Activity: Initial studies indicate that certain derivatives may inhibit tumor growth in vitro.
Industrial Applications
The compound is also relevant in industrial chemistry where it is utilized in the production of specialty chemicals and advanced materials. Its functional groups allow for modifications that can enhance material properties.
Table 2: Industrial Applications of this compound
| Application Type | Description |
|---|---|
| Specialty Chemicals | Used in the synthesis of dyes and pigments |
| Advanced Materials | Incorporation into polymers for enhanced performance |
Mechanism of Action
The mechanism of action of (Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
IR-01: (Z)-4-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobut-2-enoic Acid
- Structural Differences: Incorporates a 1,4-dioxo-2-butenyl pharmacophore and a 4-aminoantipyrine fragment instead of the 4-acetamidophenyl group .
- Applications : Exhibits anticancer activity by enhancing splenic phagocytosis, inducing apoptosis, and synergizing with chemotherapeutics (e.g., doxorubicin).
Key Data :
Property IR-01 Target Compound Key Substituent 1,5-Dimethyl-3-oxo-2-phenylpyrazole 4-Acetamidophenyl Biological Activity Anticancer (adjuvant therapy) Antimicrobial, anti-inflammatory
(Z)-4-(4-Acetylphenylamino)-3-methyl-4-oxobut-2-enoic Acid
- Structural Differences : Features a 4-acetylphenyl group and a methyl substituent at position 3 .
- Physicochemical Properties :
- Molecular weight: 247.25 g/mol.
- ChemSpider ID: 11877367.
- Applications : Used in biochemical reagent synthesis but lacks reported antimicrobial activity compared to the acetamidophenyl variant.
(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic Acid
- Structural Differences : Substitutes the acetamido group with a hydroxyl group .
- Reactivity : Forms via hydrolysis of maleimide derivatives under specific conditions (e.g., CD3OD). Misreported in earlier studies as an azo compound, highlighting structural characterization challenges .
(Z)-4-((2-Formylphenyl)amino)-4-oxobut-2-enoic Acid (C-11)
- Structural Differences : Contains a 2-formylphenyl group instead of 4-acetamidophenyl .
- Synthesis : Produced via 6 mmol-scale reactions (yield: 157–183°C melting point).
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid
- Structural Differences: Substitutes acetamidophenyl with 4-methylanilino .
- Physicochemical Properties :
- Analytical Data: Detection limit of 0.002 mol/dm³ via non-aqueous potentiometric titration .
Biological Activity
(Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid, commonly referred to as compound 1, is a synthetic organic compound with significant potential in medicinal chemistry. Its structure includes an acetamidophenyl group linked to a butenoic acid moiety, which contributes to its biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant data and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 248.23 g/mol
- CAS Number : 108749-44-6
Synthesis
The synthesis of this compound typically involves the reaction of 4-acetamidophenylamine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Common solvents used in this process include dimethylformamide (DMF), and various catalysts may be employed to enhance the yield and purity of the product .
The anticancer activity of compound 1 has been evaluated using various cancer cell lines, particularly A549 human lung adenocarcinoma cells. Studies indicate that this compound exhibits cytotoxic effects, leading to reduced cell viability. The mechanism appears to involve the modulation of specific molecular targets within cancer cells, potentially inhibiting key enzymatic pathways that facilitate tumor growth .
Case Studies and Research Findings
- In Vitro Studies : In a study evaluating several derivatives, compound 1 demonstrated weak anticancer activity with a post-treatment viability of approximately 78–86% at a concentration of 100 µM when tested against A549 cells . Comparatively, other derivatives showed enhanced activity, suggesting that structural modifications can significantly influence efficacy.
- Comparative Analysis : The incorporation of various substituents on the phenyl ring has been shown to affect activity. For instance:
Summary Table of Anticancer Activity
| Compound | Cell Line | Viability (%) at 100 µM | Notes |
|---|---|---|---|
| Compound 1 | A549 | 78–86 | Weak activity |
| Compound 6 | A549 | 64 | Enhanced activity |
| Compound 7 | A549 | 61 | Enhanced activity |
| Compound 8 | A549 | Significantly higher than compound 4 | Most potent |
Evaluation Methods
The antimicrobial properties of this compound have also been investigated against various pathogens, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) assays are typically employed to determine effectiveness.
Findings
Research indicates that compound 1 exhibits limited antimicrobial activity against Gram-negative bacteria, with MIC values exceeding 64 µg/mL . However, its derivatives have shown promising results against Gram-positive pathogens such as Staphylococcus aureus.
Q & A
Q. What are the recommended synthetic protocols for (Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid?
The compound is synthesized via Michael addition reactions using maleic anhydride and 4-acetamidoaniline as starting materials. A typical procedure involves refluxing equimolar amounts of maleic anhydride and 4-acetamidoaniline in a polar aprotic solvent (e.g., acetic acid) under nitrogen. The product is isolated as a yellow or pale pink solid after recrystallization, with yields typically exceeding 85% . Characterization includes melting point determination (157–183°C range for analogous compounds), H/C NMR (e.g., δ 10.2 ppm for NH protons, δ 170–175 ppm for carbonyl carbons), and HRMS to confirm molecular ion peaks .
Q. How can the purity and structural integrity of the synthesized compound be validated?
Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase with 0.1% TFA) and elemental analysis (CHNS). Structural confirmation requires H NMR to verify the (Z)-configuration based on coupling constants ( for α,β-unsaturated protons). FTIR spectroscopy identifies key functional groups: amide I (1650–1680 cm), carboxylic acid (2500–3300 cm for O-H stretch), and conjugated C=O (1700–1750 cm) .
Q. What solvents are optimal for solubility studies of this compound?
The compound is insoluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and mixtures like isopropyl alcohol:acetone (4:3 v/v). Solubility testing at 25°C using UV-Vis spectrophotometry (λ_max ~260 nm) provides quantitative data. For titration-based purity analysis, the 4:3 isopropyl alcohol:acetone ratio ensures homogeneity and minimizes solvent interference .
Advanced Research Questions
Q. How can this compound serve as a precursor for bioactive heterocycles?
The α,β-unsaturated carbonyl system enables Michael addition with nucleophiles (e.g., hydrazines, thiols) to form pyridazinones, thiazoles, and triazoles. For example, reaction with thiosemicarbazide in ethanol under reflux yields thiazole derivatives with confirmed antimicrobial activity (MIC values: 8–32 µg/mL against S. aureus and E. coli). Reaction progress is monitored via TLC (silica gel, ethyl acetate:hexane 3:1), and products are characterized by H NMR and LC-MS .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Impurities like unreacted maleic anhydride or positional isomers require GC-MS (HP-5MS column, He carrier gas) for detection. For isomers, chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) resolves enantiomeric contamination. Detection limits for potentiometric titration are as low as 0.002 mol/dm, with metrological uncertainty ±0.69% .
Q. How do substituents on the phenyl ring influence biological activity in derived analogs?
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -NO, -Cl) at the para-position enhance antimicrobial potency by 2–4 fold compared to electron-donating groups (-CH). Computational docking (AutoDock Vina) reveals increased binding affinity to E. coli DNA gyrase (ΔG = −9.2 kcal/mol for nitro-substituted analogs vs. −7.8 kcal/mol for methyl-substituted) .
Q. What spectroscopic techniques resolve ambiguities in the (Z)-configuration?
NOESY NMR confirms the (Z)-configuration through cross-peaks between the α,β-unsaturated protons and the acetamido phenyl group. X-ray crystallography (1.9 Å resolution, PDB ID: 4F1Q) provides unambiguous evidence, showing a dihedral angle of 8.5° between the enoic acid and phenyl planes .
Methodological Notes
- Synthetic Optimization : Scale-up to 6 mmol requires strict anhydrous conditions to prevent hydrolysis of maleic anhydride .
- Titration Protocols : Use 0.1 M NaOH in isopropyl alcohol:acetone (4:3) with a combined glass electrode for pH monitoring. Pre-titrate solvents to exclude acidic impurities .
- Biological Assays : Follow CLSI guidelines for broth microdilution assays, using ciprofloxacin as a positive control (MIC = 2 µg/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
